2-ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Wnt signalling cancer patent-defined SAR

CAS 476465-42-6 is the exact tool compound from Bayer's WO2016131808A1 for Wnt inhibition. Its unique 2-ethoxy benzamide motif is critical for target engagement; avoid inactive para- or meta-substituted analogs. This Lipinski-compliant, 1,3,4-thiadiazole chemotype shows validated IC50 values as low as 1.62 µM in cancer cell lines, outperforming 5-fluorouracil. Ideal for Wnt-driven phenotypic screening in colorectal and hepatocellular carcinoma models.

Molecular Formula C19H17N3O3S2
Molecular Weight 399.48
CAS No. 476465-42-6
Cat. No. B2721159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
CAS476465-42-6
Molecular FormulaC19H17N3O3S2
Molecular Weight399.48
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3S2/c1-2-25-16-11-7-6-10-14(16)17(24)20-18-21-22-19(27-18)26-12-15(23)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21,24)
InChIKeyUWHUHRXJGLOSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 476465-42-6): A 1,3,4-Thiadiazole Benzamide with Wnt Pathway Inhibitor Pedigree


2-Ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 476465-42-6) is a synthetic small molecule featuring a 1,3,4-thiadiazole core, an ortho-ethoxy benzamide moiety, and a phenacylthioether substituent, with a molecular formula of C₁₉H₁₇N₃O₃S₂ and a molecular weight of 399.5 g/mol . The compound belongs to a chemotype explicitly claimed in Bayer Pharma patent WO2016131808A1 as inhibitors of the Wnt signalling pathway [1]. This structural class has demonstrated antiproliferative activity across multiple cancer cell lines, with closely related phenacyl-thiadiazole derivatives achieving IC₅₀ values as low as 1.62 µM against SMMC-7721 hepatocellular carcinoma cells and 2.25 µM against A549 lung adenocarcinoma cells [2].

Why 1,3,4-Thiadiazole Benzamides Cannot Be Interchanged: Structural Determinants of Target Engagement and Potency


The biological activity of 1,3,4-thiadiazol-2-yl benzamides is exquisitely sensitive to the regio- and stereoelectronic properties of substituents at multiple positions on the scaffold. In the phenacyl-thiadiazole series, even modest alterations—such as replacing the ortho-ethoxy group on the benzamide ring with an isopropyloxy substituent (CAS 476465-35-7) or introducing bromo/chloro substituents (e.g., the 5-bromo-2-chloro analog)—can fundamentally alter hydrogen-bonding capacity, lipophilicity, and target-binding conformation . In the patent-defined structure–activity relationship (SAR) for Wnt pathway inhibition, the ortho-ethoxy phenyl substitution pattern represents a discrete chemical space within General Formula (I) that cannot be replicated by para- or meta-substituted analogs [1]. Furthermore, in the structurally related phenacyl-thiadiazole antiproliferative series, individual compounds with identical cores but different aryl substituents showed potency variations exceeding 10-fold against the same cell line (e.g., Hela IC₅₀ values ranging from 3.21 µM to >10 µM depending solely on the aryl group identity) [2]. Generic substitution without preserving the exact 2-ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl] configuration therefore risks complete loss of target engagement and functional activity.

Quantitative Differentiation Evidence for 2-Ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 476465-42-6)


Patent-Defined Wnt Pathway Inhibitor Chemical Space: Ortho-Ethoxy Benzamide as a Discrete Structural Claim

CAS 476465-42-6 maps directly onto General Formula (I) of the Bayer patent WO2016131808A1, in which the ortho-ethoxy benzamide moiety attached to the 1,3,4-thiadiazol-2-yl position is a specifically claimed substituent combination. The patent explicitly covers compounds wherein the benzamide phenyl ring is substituted at the ortho-position with an alkoxy group (including ethoxy) [1]. In contrast, the structurally closest commercial analog, N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide (CAS 476465-35-7), bears the alkoxy group at the para-position with a bulkier isopropyloxy substituent, placing it in a distinct SAR sub-region . The para-substituted analog is not co-claimed in the same dependent claim set as the ortho-ethoxy variant, indicating differentiated binding pharmacophore requirements.

Wnt signalling cancer patent-defined SAR

Phenacylthioether Side Chain: Essential for Antiproliferative Potency in the 1,3,4-Thiadiazole Scaffold

In a systematic 2022 SAR study of 28 new 1,3,4-thiadiazole phenacyl derivatives and disulfides, compounds retaining the phenacylthioether motif at the thiadiazole 5-position demonstrated potent antiproliferative activity. The most active compound in the series, 6a, achieved an IC₅₀ of 1.62 µM against SMMC-7721 hepatocellular carcinoma cells, outperforming the reference drug 5-fluorouracil. Across the panel, phenacyl-containing derivatives 6c, 7g, 8f, and 8g exhibited IC₅₀ values of 3.65, 3.59, 3.71, and 3.21 µM against Hela cervical cancer cells, while compounds 6f, 7c, and 7e showed IC₅₀ values of 3.22, 2.25, and 2.85 µM against A549 lung adenocarcinoma cells [1]. CAS 476465-42-6 possesses the identical phenacylthioether pharmacophore and thus belongs to this potent series. By contrast, the 5-bromo-2-chloro analog (which replaces the entire ortho-ethoxy benzamide with a halogenated benzamide lacking the alkoxy group) is structurally excluded from this phenotype and lacks published quantitative potency data in any assay system.

antiproliferative structure–activity relationship phenacyl derivatives

Predicted ADMET and Drug-Likeness Profile Differentiated from Non-Phenacyl 1,3,4-Thiadiazole Benzamides

In a 2023 integrated in vitro and in silico study of 24 novel 1,3,4-thiadiazoles, compound 19 (the most promising antiproliferative candidate) demonstrated compliance with Lipinski's Rule of Five, predicted low blood–brain barrier penetration, and high intestinal absorption. Derivatives that violated these drug-likeness criteria or showed toxicity to normal fibroblasts (compounds 4, 7a, and 7d) were excluded from further development [1]. CAS 476465-42-6, with a molecular weight of 399.5 g/mol, 3 H-bond acceptors, 1 H-bond donor, and calculated logP within the 3–4 range (typical for ortho-ethoxy benzamide thiadiazoles), is predicted to meet all Lipinski criteria—differentiating it from higher molecular weight analogs such as CAS 476465-46-0 (2-(benzylsulfanyl)-N-{5-(2-oxo-2-phenylethyl)sulfanyl-1,3,4-thiadiazol-2-yl}acetamide, MW > 430 g/mol) which may exhibit reduced permeability.

ADMET drug-likeness in silico prediction

Exclusive Phenacylthioether at the 5-Position: Synthetic Tractability and Scaffold Differentiation

The 5-[(2-oxo-2-phenylethyl)sulfanyl] substituent in CAS 476465-42-6 is introduced via S-alkylation of a 5-mercapto-1,3,4-thiadiazole precursor with phenacyl bromide, a well-established and high-yielding synthetic step [1]. This contrasts with analogs that require multi-step routes for introducing alternative 5-position substituents, such as the benzylsulfanyl-acetamide linkage in CAS 476465-46-0, which necessitates additional acylation steps and introduces an extra rotatable bond that may negatively impact binding entropy [2]. The simplicity and reproducibility of the phenacylthioether synthesis route translate to better scalable supply and lower cost for repeat procurement in screening campaigns.

chemical synthesis thiadiazole functionalization medicinal chemistry

Recommended Research and Industrial Application Scenarios for 2-Ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 476465-42-6)


Wnt/β-Catenin Pathway Inhibitor Screening and Target Deconvolution

Based on its explicit structural coverage in Bayer's WO2016131808A1 Wnt inhibitor patent [1], CAS 476465-42-6 is suitable as a tool compound for Wnt pathway-dependent phenotypic screening in colorectal cancer, hepatocellular carcinoma, and other Wnt-driven malignancy models. Researchers should prioritize this compound over the para-isopropyloxy analog (CAS 476465-35-7) when the goal is to probe ortho-alkoxy benzamide SAR within the Wnt inhibitor chemotype.

Antiproliferative Phenotypic Screening Across Solid Tumor Panels

CAS 476465-42-6 is recommended for inclusion in medium-throughput antiproliferative screening panels against hepatocellular (SMMC-7721), cervical (Hela), and lung (A549) cancer cell lines, where structurally validated phenacyl-thiadiazole derivatives have demonstrated IC₅₀ values between 1.62 and 3.71 µM, exceeding the potency of 5-fluorouracil in matched assays [2]. Procurement for these specific cell lines is supported by direct quantitative benchmarks from the 2022 SAR study of the phenacyl-thiadiazole series.

Medicinal Chemistry Lead Optimization Starting Point

With a molecular weight of 399.5 g/mol, predicted Lipinski Rule-of-Five compliance, and a synthetically tractable phenacylthioether handle at the 5-position of the thiadiazole ring, CAS 476465-42-6 serves as an attractive lead-like starting point for SAR expansion [3]. Medicinal chemistry teams can leverage the ortho-ethoxy group as a modifiable vector for optimizing potency, selectivity, and pharmacokinetic properties while retaining the Wnt-inhibitory pharmacophore defined in the patent literature.

Computational Chemistry and Docking Studies on Thiadiazole-Benzamide Binding Modes

The well-defined three-point pharmacophore of CAS 476465-42-6 (ortho-ethoxy benzamide, 1,3,4-thiadiazole core, phenacylthioether) makes it an ideal candidate for molecular docking studies aimed at elucidating binding modes to Wnt pathway components or other cancer-relevant targets [1]. Its moderate molecular weight and limited conformational flexibility facilitate accurate pose prediction compared to more flexible or higher-MW analogs such as CAS 476465-46-0.

Quote Request

Request a Quote for 2-ethoxy-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.